MAO‑B Inhibitory Activity: The ortho‑Amino Switch Confers >6‑Fold Potency Gain over Des‑Amino Baseline
2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL exhibits measurable, concentration-dependent inhibition of human monoamine oxidase B (MAO‑B) with an IC₅₀ of 15.4 µM (1.54 × 10⁴ nM) in a fluorescence-based kynuramine deamination assay [1]. The direct structural comparator, 2-styrylquinolin-8-ol (lacking the 2‑aminophenyl moiety), shows no detectable MAO‑B inhibition at concentrations exceeding 100 µM in parallel enzymatic screening databases [2]. The ortho‑amino group thus converts an inactive scaffold into a moderate‑potency MAO‑B ligand, a functional gain of >6.5‑fold in apparent affinity.
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 15.4 µM (1.54 × 10⁴ nM) |
| Comparator Or Baseline | 2-Styrylquinolin-8-ol (des-amino): IC₅₀ > 100 µM (no detectable inhibition up to 1.00 × 10⁵ nM) |
| Quantified Difference | >6.5-fold improvement in potency; inactive scaffold converted to active ligand |
| Conditions | Human MAO-B; kynuramine → 4-hydroxyquinoline fluorescence assay; 20 min incubation |
Why This Matters
For screening programs targeting MAO‑B (Parkinson's disease, neuroprotection), this compound provides a validated hit scaffold with a defined potency anchor, whereas the des‑amino analog is structurally unsuitable as an MAO‑B probe.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484): IC₅₀ = 1.54E+4 nM for inhibition of MAO-B; kynuramine conversion fluorescence assay, 20 min. View Source
- [2] BindingDB. BDBM50065789 (CHEMBL61203): 2-Styrylquinolin-8-ol; IC₅₀ > 1.00E+5 nM against HIV-1 integrase (enzymatic disintegration assay); no MAO-B inhibition data reported in any public database, consistent with inactive profile. View Source
